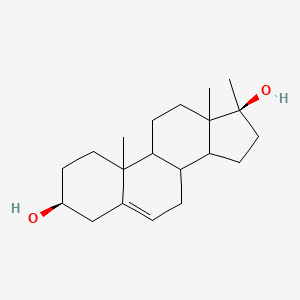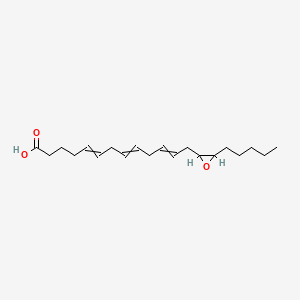
14,15-Epoxyeicosatrienoic acid
Übersicht
Beschreibung
Synthesis Analysis
14,15-EET is synthesized from arachidonic acid via the action of cytochrome P-450 epoxygenase enzymes. A practical synthesis of 14,15-EET from arachidonic acid has been described using urea–hydrogen peroxide as the oxidant, providing a route for obtaining this compound in laboratory settings (Xie et al., 2015).
Molecular Structure Analysis
The molecular structure of 14,15-EET includes an epoxide group at the 14th and 15th carbon atoms of the eicosatrienoic acid chain. This epoxide group is crucial for its biological activities and interactions with specific enzymes and receptors within cells. The presence of the epoxide group allows for further metabolism of 14,15-EET into various other bioactive metabolites.
Chemical Reactions and Properties
14,15-EET can undergo enzymatic conversion to dihydroxyeicosatrienoic acids (DHETs) via soluble epoxide hydrolase (SEH) enzymes. It also has the ability to be incorporated into phospholipids within cell membranes, influencing cellular functions and signaling pathways. Additionally, 14,15-EET can act as an endogenous activator of peroxisome proliferator-activated receptor-alpha (PPARα), illustrating its diverse chemical properties and biological roles (Fang et al., 2006).
Physical Properties Analysis
As a lipid-derived molecule, 14,15-EET is hydrophobic in nature, allowing it to easily integrate into cell membranes and interact with lipid-based signaling pathways. Its solubility in water is low, necessitating transport mechanisms or carriers in biological systems for its distribution and action at sites distant from its synthesis location.
Chemical Properties Analysis
14,15-EET exhibits various chemical interactions, including binding to specific receptors and modulation of enzyme activities. It has been shown to inhibit prostaglandin E2 production in vascular smooth muscle cells, indicating its role in modulating inflammatory responses. Moreover, 14,15-EET can promote endothelial cell-dependent adhesion of monocytic cells, suggesting its involvement in vascular inflammation and atherogenesis processes (Pritchard et al., 1990).
Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Derivatives
Research by Oliw et al. (1993) revealed that 5,8,11-eicosatrienoic acid can be metabolized by prostaglandin endoperoxide synthase to form several polar metabolites, including hydroxy-eicosatrienoic acids and epoxy-hydroxy acids. This study highlights the role of these metabolites in the prostaglandin biosynthesis pathway (Oliw, Hörnsten, Sprecher, & Hamberg, 1993).
Role in Reproductive Tissues
Zosmer et al. (1995) demonstrated that human granulosa-luteal cells can produce 14,15-epoxy-5,8,11-(Z,Z,Z)-eicosatrienoic acid (14,15-EpETrE). This study illustrates the involvement of this compound in the metabolism of human reproductive tissues, indicating its potential significance in reproductive physiology (Zosmer, Rendell, Taylor, Elder, & Sullivan, 1995).
Vasodilatory Properties
Falck et al. (2003) conducted a study on the vasodilatory properties of 14,15-EET analogs, uncovering critical structural requirements for their activity in bovine coronary arteries. This research contributes to understanding the molecular basis of the vasodilatory effects of these compounds (Falck, Krishna, Reddy, Kumar, Reddy, Hittner, Deeter, Sharma, Gauthier, & Campbell, 2003).
Synthesis Methods
Xie et al. (2015) described a practical synthesis of 14,15-EET from arachidonic acid using urea–hydrogen peroxide as the oxidant. This provides a method for generating this bioactive lipid, which has pharmacological benefits in multiple cardiovascular diseases (Xie, Li, Alkayed, & Xiao, 2015).
Quantification in Plasma
Duflot et al. (2017) developed a LC-MS/MS method for quantifying epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, which is valuable for assessing endothelial function. This research enhances the ability to measure and study these compounds in a clinical context (Duflot, Pereira, Roche, Iacob, Cardinael, El-Gharbi Hamza, Thuillez, Compagnon, Joannidés, Lamoureux, & Bellien, 2017).
Endothelial Cell Metabolism
Research by Fang et al. (2001) investigated the metabolism of EETs in endothelial cells. They discovered that soluble epoxide hydrolase (sEH) in these cells converts EETs to dihydroxyeicosatrienoic acids (DHETs). This study provides insights into the metabolism of EETs in vascular biology (Fang, Kaduce, Weintraub, Harmon, Teesch, Morisseau, Thompson, Hammock, & Spector, 2001).
Anti-inflammatory Properties
Campbell (2000) highlighted the role of EETs, including 14,15-EET, as anti-inflammatory mediators. This research underscores the importance of these compounds in modulating inflammatory responses (Campbell, 2000).
Wirkmechanismus
Target of Action
14,15-Epoxy-5,8,11-eicosatrienoic acid, also known as 14,15-EET, is a metabolite of arachidonic acid . It primarily targets the 12-lipoxygenase enzyme , which plays a crucial role in the metabolism of arachidonic acid to various bioactive eicosanoids .
Mode of Action
14,15-EET acts as an inhibitor of 12-lipoxygenase . By inhibiting this enzyme, it interferes with the conversion of arachidonic acid into other bioactive eicosanoids . This results in the modulation of various physiological processes, including inflammation and platelet aggregation .
Biochemical Pathways
14,15-EET is a part of the arachidonic acid metabolism pathway . It is formed via the epoxidation of arachidonic acid by a variety of cytochrome P450 (CYP) isoforms . The conversion of EETs into vicinal diols by epoxide hydrolases results in the loss of much of their biological activity .
Pharmacokinetics
It is known that it is a metabolite found in human blood plasma
Result of Action
The inhibition of 12-lipoxygenase by 14,15-EET can trigger the release of Ca2+ from the endoplasmic reticulum and other intracellular stores in MDCK cells . This can lead to various cellular effects, including changes in cell signaling and function .
Action Environment
The action of 14,15-EET can be influenced by various environmental factors. For instance, the presence of other compounds in the cellular environment can affect its efficacy and stability. Additionally, the specific cellular context, such as the type of cell and its physiological state, can also influence the action of 14,15-EET .
Zukünftige Richtungen
While studies to date imply that the EETs, EET-forming epoxygenases, and EET-inactivating sEH can be manipulated to control a wide range of human diseases, clinical studies have yet to prove this . Determination of the role of the EETS in human diseases is made particularly difficult because of the large number of EET-forming epoxygenases, large number of epoxygenase substrates other than arachidonic acid, and the large number of activities, some of which may be pathological or injurious, that the EETs possess .
Biochemische Analyse
Biochemical Properties
14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several biochemical reactions. It interacts with enzymes such as cytochrome P450 epoxygenases, which catalyze its formation from arachidonic acid . Additionally, it is metabolized by soluble epoxide hydrolase (sEH) to form dihydroxy-eicosatrienoic acids (DHETs) . This compound also interacts with various proteins and biomolecules, influencing their activity and function. For instance, it has been shown to inhibit arachidonic acid-induced platelet aggregation and decrease calcium entry into stimulated platelets .
Cellular Effects
14,15-Epoxy-5,8,11-eicosatrienoic acid exerts multiple effects on different cell types and cellular processes. In endothelial cells, it is rapidly taken up and incorporated into phospholipids, where it can influence vascular function . This compound also affects cell signaling pathways, such as those involved in vasodilation and anti-inflammatory responses . Furthermore, it has been implicated in the regulation of gene expression and cellular metabolism, contributing to its diverse physiological roles.
Molecular Mechanism
The molecular mechanism of 14,15-Epoxy-5,8,11-eicosatrienoic acid involves its interaction with various biomolecules. It binds to and modulates the activity of enzymes like cytochrome P450 epoxygenases and soluble epoxide hydrolase . Additionally, it influences gene expression by acting on transcription factors and other regulatory proteins . These interactions result in changes in cellular function, including enzyme inhibition or activation and alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 14,15-Epoxy-5,8,11-eicosatrienoic acid can change over time. Studies have shown that it is rapidly metabolized to dihydroxy-eicosatrienoic acids (DHETs) by soluble epoxide hydrolase . This rapid metabolism can influence its stability and long-term effects on cellular function. Additionally, the compound’s accumulation in endothelial phospholipids suggests that its effects may be transient and dependent on its metabolic conversion .
Dosage Effects in Animal Models
The effects of 14,15-Epoxy-5,8,11-eicosatrienoic acid vary with different dosages in animal models. At lower doses, it has been shown to exert beneficial effects, such as vasodilation and anti-inflammatory actions . At higher doses, it may exhibit toxic or adverse effects, including potential disruptions in cellular signaling and metabolic processes . These dosage-dependent effects highlight the importance of careful dose optimization in experimental and therapeutic settings.
Metabolic Pathways
14,15-Epoxy-5,8,11-eicosatrienoic acid is involved in several metabolic pathways. It is primarily formed from arachidonic acid by the action of cytochrome P450 epoxygenases . Once formed, it can be further metabolized by soluble epoxide hydrolase to produce dihydroxy-eicosatrienoic acids (DHETs) . These metabolic pathways are crucial for regulating the levels and activity of 14,15-Epoxy-5,8,11-eicosatrienoic acid in various tissues and cells.
Transport and Distribution
The transport and distribution of 14,15-Epoxy-5,8,11-eicosatrienoic acid within cells and tissues involve its interaction with specific transporters and binding proteins. It is rapidly taken up by endothelial cells and incorporated into phospholipids . This incorporation influences its localization and accumulation within cellular compartments. Additionally, its distribution can be affected by its metabolic conversion to dihydroxy-eicosatrienoic acids (DHETs), which are excreted in the urine .
Subcellular Localization
14,15-Epoxy-5,8,11-eicosatrienoic acid exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the phospholipid bilayer of endothelial cells, where it can modulate vascular function . Additionally, its incorporation into specific phospholipids suggests that it may be targeted to particular cellular compartments or organelles involved in stimulus-response coupling . This subcellular localization is essential for its role in regulating cellular processes and signaling pathways.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 14,15-Epoxy-5,8,11-eicosatrienoic acid involves the conversion of eicosatrienoic acid into the final product through epoxidation at the 14,15 positions.", "Starting Materials": [ "Eicosatrienoic acid", "MCPBA", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Dissolve eicosatrienoic acid in ethyl acetate", "Add MCPBA to the solution and stir for 2 hours", "Quench the reaction with sodium bicarbonate", "Extract the product with ethyl acetate", "Wash the organic layer with water", "Dry the organic layer with sodium sulfate", "Concentrate the solution", "Purify the product by column chromatography using methanol and ethyl acetate as eluents" ] } | |
CAS-Nummer |
81276-03-1 |
Molekularformel |
C20H32O3 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
(5E,8E,11E)-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h4,6-7,9-10,13,18-19H,2-3,5,8,11-12,14-17H2,1H3,(H,21,22)/b6-4+,9-7+,13-10+ |
InChI-Schlüssel |
JBSCUHKPLGKXKH-JFGLUDJCSA-N |
Isomerische SMILES |
CCCCCC1C(O1)C/C=C/C/C=C/C/C=C/CCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Kanonische SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)O |
Physikalische Beschreibung |
Solid |
Synonyme |
14,15-EET 14,15-epoxy-5,8,11-eicosatrienoic acid 14,15-epoxy-5,8,11-eicosatrienoic acid, (2alpha(5Z,8Z,11Z),3alpha)-isomer 14,15-epoxyeicosatrienoic acid 14,15-oxido-5,8,11-eicosatrienoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 13-hydroxy-14,15-epoxy-5,8,11-eicosatrienoic acid in the metabolism of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid?
A: The research paper demonstrates that 13-HEpETrE is an intermediate in the metabolic pathway of 15-hydroperoxy-5,8,11,13-eicosatetraenoic acid (15-HPETE) to 15-hydroxy-5,8,11-eicosatrienoic acid (15-HETrE) in rat epidermal microsomes. [] The study shows that both in the presence and absence of NADPH, rat epidermal microsomes convert 15-HPETE to 13-HEpETrE. This suggests that 13-HEpETrE is formed in an NADPH-independent manner. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



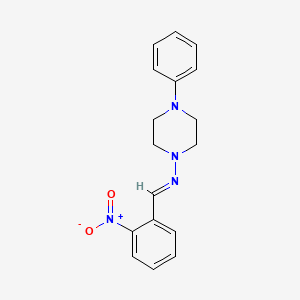
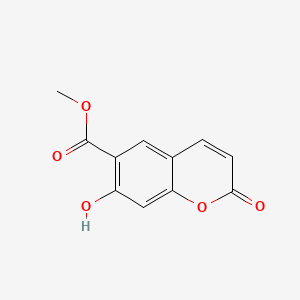
![6-acetyl-5-(2-methoxyphenyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B1230947.png)
![(E)-7-[4-(2-hydroxyphenyl)-2-(trifluoromethyl)-1,3-dioxan-5-yl]hept-5-enoic acid](/img/structure/B1230948.png)
![methyl 5-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1230949.png)
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate](/img/structure/B1230955.png)
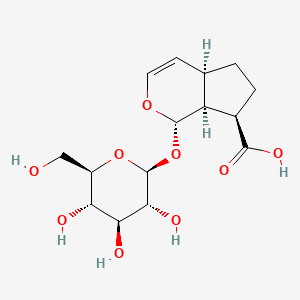
![(3Z,5Z)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B1230957.png)


